N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide

Catalog No.
S11524800
CAS No.
M.F
C25H23N3O2
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-...

Product Name

N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide

IUPAC Name

N-[(E)-(1-benzylindol-3-yl)methylideneamino]-2-(2-methylphenoxy)acetamide

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C25H23N3O2/c1-19-9-5-8-14-24(19)30-18-25(29)27-26-15-21-17-28(16-20-10-3-2-4-11-20)23-13-7-6-12-22(21)23/h2-15,17H,16,18H2,1H3,(H,27,29)/b26-15+

InChI Key

XVPXFBCQLQJBPA-CVKSISIWSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide is a complex organic compound characterized by its unique structural features. It consists of an indole moiety linked to a hydrazone structure, with a benzyl group and a phenoxyacetohydrazide component. The molecular formula is C26H24N3O2C_{26}H_{24}N_3O_2 and it has a molecular weight of approximately 490.4 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activities associated with indole derivatives.

  • Oxidation: This process involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: This reaction entails the addition of hydrogen or the removal of oxygen, commonly employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: In this reaction, one functional group is replaced by another, facilitated by reagents such as halogens or nucleophiles.

These reactions can lead to various derivatives that may exhibit altered biological activities or enhanced properties.

Indole derivatives, including N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide, have been studied for their diverse biological activities. Research indicates that this compound may possess:

  • Antiviral properties: Potentially inhibiting viral replication.
  • Anti-inflammatory effects: Modulating inflammatory pathways.
  • Anticancer activity: Inducing apoptosis in cancer cells through interaction with specific molecular targets.

The mechanism of action often involves binding to various receptors and enzymes, influencing critical biological processes.

The synthesis of N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide typically follows a multi-step process:

  • Fischer Indole Synthesis: The initial step involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions to form the indole framework.
  • Formation of Hydrazone: The indole derivative is then reacted with an aldehyde (in this case, derived from 2-(2-methylphenoxy)acetohydrazide) to form the hydrazone linkage through condensation.
  • Purification: The final product is purified through crystallization or chromatography to obtain the desired compound in high purity.

N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide has several applications across different fields:

  • Medicinal Chemistry: It is explored as a potential drug candidate for various diseases due to its biological activity.
  • Chemical Research: Used as a building block for synthesizing more complex organic molecules.
  • Material Science: Investigated for its properties in developing new materials.

Interaction studies are essential for understanding how N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide interacts with biological targets. These studies typically involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating how the compound influences biochemical pathways and cellular processes.

Such studies contribute to elucidating its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide. Here are some notable examples:

Compound NameStructureBiological Activity
N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazideStructureAnti-inflammatory and analgesic
(E)-N'-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazideStructureSignificant analgesic and anti-inflammatory activities
(E)-N'-(4-chlorobenzylidene)-2-(1H-indol-3-yl) acetohydrazideStructureExhibits anti-inflammatory properties

Uniqueness

N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide stands out due to its unique combination of structural elements, particularly the benzyl and phenoxy groups attached to the indole core. This configuration may enhance its interaction with biological targets compared to other similar compounds, potentially leading to distinct therapeutic profiles.

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

397.17902698 g/mol

Monoisotopic Mass

397.17902698 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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